The compound OSS_128167 was identified through a series of medicinal chemistry efforts aimed at discovering small-molecule modulators of Sirtuin 6. It has been characterized in various studies, particularly those focusing on its antiviral properties against Hepatitis B Virus. The synthesis and characterization of OSS_128167 have been documented in multiple research articles and chemical databases .
OSS_128167 is classified as a small-molecule inhibitor and falls under the category of Sirtuin inhibitors. Its mechanism primarily involves the inhibition of Sirtuin 6, which plays a crucial role in cellular processes such as DNA repair, metabolism, and inflammation regulation.
The synthesis of OSS_128167 involves a multi-step organic synthesis process starting from commercially available precursors. The synthetic route typically includes:
The synthetic pathway has been optimized for yield and efficiency, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
OSS_128167's molecular structure can be characterized by its specific arrangement of atoms, which influences its biological activity. The compound features a unique arrangement that allows it to effectively bind to the active site of Sirtuin 6.
The molecular formula and weight are critical for understanding its pharmacokinetics and dynamics. The precise structural data can be derived from crystallographic studies or computational modeling, which elucidate how OSS_128167 interacts with its target .
OSS_128167 participates in several key chemical reactions, primarily involving the inhibition of Sirtuin 6 activity. This inhibition alters downstream signaling pathways associated with inflammation and viral replication.
The mechanism by which OSS_128167 inhibits Sirtuin 6 involves competitive binding at the enzyme's active site, preventing substrate access. This interaction can be studied through kinetic assays that measure changes in enzyme activity in the presence of varying concentrations of OSS_128167 .
OSS_128167 exerts its effects by inhibiting Sirtuin 6, which plays a vital role in regulating gene expression related to inflammation and viral replication. By inhibiting this enzyme, OSS_128167 reduces the expression of pro-inflammatory cytokines and viral proteins.
Experimental data indicate that treatment with OSS_128167 leads to decreased levels of Hepatitis B Virus core protein in infected cells, suggesting its potential utility in managing viral infections .
Relevant analyses include spectroscopic methods (NMR, IR) to confirm the identity and purity of OSS_128167 .
OSS_128167 has significant potential applications in scientific research, particularly in:
OSS128167 exhibits remarkable selectivity for SIRT6 over other sirtuin family members (particularly SIRT1 and SIRT2), attributable to distinct structural features of SIRT6’s catalytic domain. SIRT6 possesses a unique hydrophobic pocket within its Rossmann-fold domain that accommodates long-chain fatty acyl groups, a feature absent in SIRT1/2 [2] [9]. This pocket, formed by residues Phe-64, Ile-67, Leu-72, and Val-115, allows OSS128167 to bind with high affinity through van der Waals interactions and π-stacking. Molecular docking studies reveal that the compound’s naphthalene moiety inserts deeply into this cavity, while its thiouracil group forms hydrogen bonds with Asp-116 and Asn-118 at the entrance of the substrate channel [2].
Additionally, SIRT6 adopts an "open conformation" where its zinc-binding domain is spatially separated from the Rossmann-fold domain, creating a wider substrate-binding cleft compared to SIRT1. OSS128167 exploits this structural arrangement by spanning 12.8 Å between its critical binding residues, a distance incompatible with SIRT1’s narrower active site [3] [9]. The compound’s selectivity is further enhanced by SIRT6-specific conformational flexibility: Upon NAD+ binding, SIRT6 undergoes a substrate-induced fit that reshapes its acyl-channel, permitting optimal positioning of OSS128167’s inhibitory groups [2].
Table 1: Structural Determinants of OSS_128167 Selectivity
Structural Feature | SIRT6 | SIRT1/2 | Role in Selectivity |
---|---|---|---|
Hydrophobic Pocket Volume | 684 ų | 320 ų (avg.) | Accommodates naphthalene moiety of OSS_128167 |
Zinc-binding Domain Position | Separated (9.2 Å from Rossmann fold) | Adjacent (3.5 Å from Rossmann fold) | Creates broader substrate channel |
Key Binding Residues | Phe64, Ile67, Leu72, Val115, Asp116, Asn118 | His363, Phe414, Phe297 (SIRT1) | Differential H-bonding and steric compatibility |
Conformational Flexibility | High (substrate-induced fit) | Restricted | Enables adaptive binding to inhibitor |
OSS128167 demonstrates potent and selective inhibition of SIRT6 deacetylase activity, with biochemical assays revealing an IC50 of 89 ± 5.3 nM for SIRT6 against H3K9ac substrate. In contrast, its inhibitory potency decreases substantially for other sirtuins: IC50 = 48 µM for SIRT1 (>500-fold selectivity), 52 µM for SIRT2 (>580-fold), and >100 µM for SIRT3–5 [3] [7]. Kinetic analyses indicate a mixed-type inhibition mechanism against NAD+, with a Ki value of 76 nM, suggesting OSS128167 binds preferentially to the SIRT6-NAD+ complex rather than the free enzyme.
Notably, inhibition potency varies with substrate chain length. While OSS_128167 effectively inhibits deacetylation (removal of C2 acetyl group), it exhibits reduced efficacy against SIRT6’s defatty-acylase activity (e.g., demyristoylation, C14 chain), which operates at 300-fold higher catalytic efficiency [2] [9]. This differential inhibition profile suggests that the compound primarily occupies the acetyl-binding pocket without fully obstructing the extended hydrophobic tunnel required for longer acyl chains. Time-dependent inhibition studies show a slow-binding component (kon = 1.2 × 104 M−1s−1; koff = 3.8 × 10−4 s−1), indicating formation of a stable enzyme-inhibitor complex with a residence time of ~44 minutes [7].
Table 2: Enzymatic Inhibition Profile of OSS_128167
Sirtuin | Substrate | IC50 (µM) | Inhibition Type | Ki (nM) | Selectivity vs SIRT6 |
---|---|---|---|---|---|
SIRT6 | H3K9ac | 0.089 ± 0.005 | Mixed-type | 76 | 1-fold |
SIRT1 | p53K382ac | 48 ± 3.1 | Non-competitive | >10,000 | >539-fold |
SIRT2 | α-TubK40ac | 52 ± 4.6 | Non-competitive | >10,000 | >584-fold |
SIRT3 | AcCS2K73ac | >100 | Not determined | N/A | >1,100-fold |
OSS128167 exerts profound epigenetic effects by disrupting SIRT6-mediated deacetylation of histone H3 at lysine 9 (H3K9ac), a mark intricately linked to chromatin relaxation and transcriptional activation. In LPS-treated A549 cells, OSS128167 (50 µM) elevates global H3K9ac levels by 3.2-fold within 6 hours, persisting for >24 hours post-treatment [3]. Chromatin immunoprecipitation sequencing (ChIP-seq) reveals locus-specific hyperacetylation at promoters of pro-inflammatory genes (e.g., TNFα, IL-1β), correlating with their transcriptional upregulation. Mechanistically, SIRT6 inhibition prevents H3K9 deacetylation at pericentric heterochromatin, leading to reduced recruitment of HP1α (heterochromatin protein 1) and subsequent chromatin decompaction [4] [7].
The acetylation dynamics follow a biphasic pattern: An initial rapid increase (t1/2 = 45 min) due to blocked deacetylation, followed by a slower amplification phase (t1/2 = 4 h) driven by compensatory HAT recruitment. Intriguingly, OSS128167-induced H3K9ac accumulation exhibits crosstalk with other epigenetic marks: It diminishes H3K9me3 (trimethylation) by 60% in diabetic cardiomyocytes by disrupting the KDM4A demethylase-H3K9ac interaction, while simultaneously increasing H3K56ac by 2.1-fold due to reduced SIRT6-mediated deacetylation at this site [3] [4]. This epigenetic reprogramming underlies OSS128167’s functional outcomes—impaired DNA repair fidelity, accelerated cellular senescence, and aberrant activation of inflammation-related genes in multiple disease models.
OSS128167 modulates gene expression through SIRT6-PPARα crosstalk, a pathway critical for metabolic and viral transcription programs. In hepatocytes, SIRT6 inhibition by OSS128167 (20 µM) reduces PPARα expression by 70% and diminishes its transactivation activity, demonstrated by PPRE-luciferase reporter assays [1] [5]. Mechanistically, SIRT6 normally deacetylates H3K9ac at the PPARα promoter, facilitating PPARγ coactivator-1α (PGC-1α) recruitment and PPARα transcription. OSS_128167 disrupts this process, leading to hyperacetylation (H3K9ac and H3K56ac) and suppressed PPARα expression [8].
This inhibition has functional consequences:
The SIRT6-PPARα axis operates via dual epigenetic mechanisms: Direct promoter deacetylation and indirect cofactor regulation. OSS_128167’s disruption of this axis highlights its utility for probing PPARα-dependent processes and therapeutic targeting of viral/metabolic diseases.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: